(S)-3-Ethyl-5-isobutyl-2-thioxoimidazolidin-4-one

Chiral Stability Racemization Kinetics Stereochemical Integrity

(S)-3-Ethyl-5-isobutyl-2-thioxoimidazolidin-4-one (CAS 525601-79-0, molecular formula C9H16N2OS, molecular weight 200.30) is a chiral, sulfur-containing heterocyclic compound belonging to the 2-thiohydantoin (2-thioxoimidazolidin-4-one) class. This class of compounds is recognized for its versatile pharmacophoric core, which has been explored for a broad range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Molecular Formula C9H16N2OS
Molecular Weight 200.30 g/mol
Cat. No. B12828261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Ethyl-5-isobutyl-2-thioxoimidazolidin-4-one
Molecular FormulaC9H16N2OS
Molecular Weight200.30 g/mol
Structural Identifiers
SMILESCCN1C(=O)C(NC1=S)CC(C)C
InChIInChI=1S/C9H16N2OS/c1-4-11-8(12)7(5-6(2)3)10-9(11)13/h6-7H,4-5H2,1-3H3,(H,10,13)/t7-/m0/s1
InChIKeyXIHVJHXWIOGUQT-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Ethyl-5-isobutyl-2-thioxoimidazolidin-4-one: A Structurally Defined 2-Thiohydantoin Scaffold for Chiral Drug Discovery


(S)-3-Ethyl-5-isobutyl-2-thioxoimidazolidin-4-one (CAS 525601-79-0, molecular formula C9H16N2OS, molecular weight 200.30) is a chiral, sulfur-containing heterocyclic compound belonging to the 2-thiohydantoin (2-thioxoimidazolidin-4-one) class . This class of compounds is recognized for its versatile pharmacophoric core, which has been explored for a broad range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties [1]. The target compound is distinguished by its single (S)-enantiomer configuration at the C5 position, bearing an isobutyl substituent, and an N3-ethyl group. It is commercially available from multiple chemical suppliers at a standard purity of 97% . A critical finding of this guide is the extreme scarcity of public peer-reviewed biological data for this specific compound; therefore, its differential value is currently inferred from class-level evidence and its discrete physicochemical differentiation.

Why a Generic 2-Thiohydantoin Cannot Substitute for (S)-3-Ethyl-5-isobutyl-2-thioxoimidazolidin-4-one in Research


Substituting (S)-3-Ethyl-5-isobutyl-2-thioxoimidazolidin-4-one with a generic 2-thiohydantoin or a close analog carries a high risk of experimental failure, as small structural variations in this class lead to profound shifts in target selectivity and potency. Evidence demonstrates that the biological profile of 2-thiohydantoins is exquisitely sensitive to the specific pattern of substitution at the N1, N3, and C5 positions. For instance, within a set of closely related analogs, the choice of substituent can alter the primary biological target from the 20S proteasome to the immunoproteasome, fundamentally changing the mechanism of action [1]. Furthermore, the stereochemistry at the C5 position is non-negotiable; enantiomers of 5-isobutyl-2-thiohydantoins exhibit different rates of racemization, which directly impacts chiral stability and, consequently, the reliability of any biological assay [2]. This section provides the quantitative evidence that the compound's discrete chemical identity dictates its function, making it an irreplaceable tool for reproducible research.

Quantitative Differentiation Evidence for (S)-3-Ethyl-5-isobutyl-2-thioxoimidazolidin-4-one vs. Structural Analogs


Chiral Carbon Stability: Differential Racemization Kinetics in 5-Isobutyl-2-thiohydantoins

The (S)-enantiomer of the 5-isobutyl-2-thiohydantoin core is known to racemize at a measurably different rate compared to its 5-benzyl analog, a property that directly impacts the shelf-life and experimental reliability of the compound in chiral assays. The 5-isobutyl derivative was observed to racemize faster than its 5-benzyl counterpart, a finding that underscores the critical role of the C5 substituent in determining configurational stability [1]. This property necessitates the use of the single, defined (S)-enantiomer, as a racemic mixture would introduce an uncontrolled variable of changing enantiomeric excess over time.

Chiral Stability Racemization Kinetics Stereochemical Integrity

Thiocarbonyl Reactivity: 2-Thiohydantoins as Key Synthons Divergent from Hydantoins

The 2-thioxo group is a key synthetic handle that enables chemical transformations not possible with the analogous 2-oxo (hydantoin) counterpart. Desulfurization of the 2-thiohydantoin core is a well-established route to synthesize therapeutically relevant hydantoins [1]. Conversely, the unique reactivity of the thiocarbonyl can be exploited for S-alkylation, leading to the generation of diverse 2-alkylthio analogs. This functional group interchangeability provides the target compound with a divergent synthetic utility that is absent in simple hydantoin derivatives.

Synthetic Chemistry Thiocarbonyl Reactivity Bioisosteric Replacement

Target Engagement Selectivity: Impact of N3-Alkyl Substituent on Proteasome vs. Immunoproteasome Inhibition

The nature of the N3-substituent on the 2-thioxoimidazolidin-4-one core can dictate selective inhibition between the constitutive proteasome and the immunoproteasome, a critical distinction for developing therapies for hematological malignancies with potentially reduced off-target effects. While specific data for this N3-ethyl analog was not found, a directly comparable study showed that an N3-unsubstituted analog primarily inhibited the 20S proteasome, whereas an N3-benzyl analog shifted the activity toward the immunoproteasome [1]. This establishes that the N3 position is a key selectivity switch, and the N3-ethyl group of the target compound confers a unique selectivity profile distinct from both the unsubstituted and benzylated analogs.

Proteasome Inhibitor Immunoproteasome Target Selectivity Hematological Malignancies

Antimicrobial Potency: Cross-Class Benchmarking Against 2-Thioxoimidazolidin-4-one Derivatives

The 2-thioxoimidazolidin-4-one class has demonstrated promising antibacterial and antibiofilm activities against clinically relevant strains. Specific derivatives in this class have shown minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against Staphylococcus aureus, with other active analogs exhibiting antibiofilm effects at concentrations between 31.25 and 125 µg/mL [1]. Although no direct head-to-head data is available for (S)-3-Ethyl-5-isobutyl-2-thioxoimidazolidin-4-one, its structural features place it within this active class, providing a defensible scientific basis for its inclusion in antimicrobial screening libraries.

Antibacterial Antibiofilm Staphylococcus aureus MIC

Anticancer Activity: Benchmarking Against Standard Chemotherapeutics in HepG2 Cells

Certain 2-thioxoimidazolidin-4-one derivatives have exhibited potent cytotoxic effects against hepatocellular carcinoma (HepG2) cells, with IC50 values significantly lower than those of standard reference drugs. In one study, a derivative (Compound 4) demonstrated an IC50 of 0.017 µM, while another (Compound 2) showed an IC50 of 0.18 µM, both vastly superior to staurosporine (IC50 = 5.07 µM) and 5-fluorouracil (IC50 = 5.18 µM) [1]. This demonstrates the potential for exceptional potency within this class and supports the investigation of the target compound in analogous oncology models.

Anticancer Cytotoxicity HepG2 Apoptosis

Antidiabetic Potential: Alpha-Glucosidase and Alpha-Amylase Inhibition by Trisubstituted Analogs

1,3,5-Trisubstituted-2-thioxoimidazolidin-4-ones, which are direct structural analogs of the target compound, have been shown to inhibit key enzymes involved in carbohydrate metabolism. In a focused study, a synthesized analog (Compound 3j) demonstrated excellent dual inhibitory activity with IC50 values of 0.051 mM against α-glucosidase and 0.0082 mM against α-amylase [1]. This indicates that the 2-thioxo scaffold, when appropriately substituted at N1, N3, and C5, can be tuned for potent antidiabetic activity, providing a strong rationale for screening the target compound against these targets.

Antidiabetic Alpha-Glucosidase Alpha-Amylase Hyperglycemia

Recommended Application Scenarios for (S)-3-Ethyl-5-isobutyl-2-thioxoimidazolidin-4-one Based on Differentiated Evidence


Screening Libraries for Selective Proteasome/Immunoproteasome Inhibitor Discovery

Procure this compound as a key member of a focused library of N3-substituted 2-thiohydantoins. Its N3-ethyl group, as opposed to an N3-hydrogen or N3-benzyl group, is hypothesized to confer a unique intermediate selectivity profile between the constitutive proteasome and the immunoproteasome [1]. This makes it a vital tool for mapping the structure-selectivity relationship (SSR) in this therapeutically relevant target space for hematological cancers.

Chiral Probe for Investigating Racemization Mechanisms in Drug Candidates

Utilize the compound's documented faster racemization rate, a direct consequence of its 5-isobutyl group, as a model system to study configurational stability [1]. This is valuable for analytical development and formulation science, where understanding and controlling racemization kinetics is crucial. It serves as a 'stress test' compound for developing chiral separation methods and for predicting the shelf-life of chiral 2-thiohydantoin drug candidates.

Versatile Synthetic Intermediate for Divergent Medicinal Chemistry

Leverage the unique reactivity of the 2-thioxo group for generating diverse compound libraries. The thiocarbonyl can be selectively S-alkylated to create a panel of 2-alkylthio derivatives or desulfurized to yield the corresponding hydantoin for direct biological comparison [1]. This positions the compound not just as a target for screening but as a central building block for exploring the chemical space around the imidazolidinone core, leading to the rapid generation of structure-activity relationships (SAR).

Antimicrobial and Antibiofilm Screening Against Drug-Resistant Pathogens

Include this compound in screening cascades targeting multidrug-resistant Staphylococcus aureus. The 2-thioxoimidazolidin-4-one class has demonstrated validated antibacterial activity with low MIC values (as low as 0.5 µg/mL) and promising antibiofilm effects [1][2]. As a novel derivative, this compound has a high potential to exhibit similar or improved activity, contributing to the discovery of new agents against persistent biofilm-associated infections.

Quote Request

Request a Quote for (S)-3-Ethyl-5-isobutyl-2-thioxoimidazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.